molecular formula C7H14O3 B1587438 4,4-Dimethoxy-tetrahydro-4H-pyran CAS No. 28218-71-5

4,4-Dimethoxy-tetrahydro-4H-pyran

Cat. No. B1587438
CAS RN: 28218-71-5
M. Wt: 146.18 g/mol
InChI Key: FBZWVZPRCICVPX-UHFFFAOYSA-N
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Description

“4,4-Dimethoxy-tetrahydro-4H-pyran” is a heterocyclic compound with two methoxy groups and a pyran ring in its chemical structure . It is also known as 4,4-dimethoxyoxane . The molecular formula of this compound is C₇H₁₄O₃ , and it has a molecular weight of 146.186 g/mol .


Synthesis Analysis

The synthesis of 4H-Pyran derivatives, including “4,4-Dimethoxy-tetrahydro-4H-pyran”, has been achieved through various strategies . One such strategy involves an NHC-catalyzed [2 + 4] cyclization of alkynyl ester with α,β-unsaturated ketone, providing highly substituted 4H-pyran derivatives . Another approach involves a three-component process of aldehydes, malononitrile, and a compound with an active methylene group .


Molecular Structure Analysis

The molecular structure of “4,4-Dimethoxy-tetrahydro-4H-pyran” is represented by the SMILES string COC1(CCOCC1)OC . This indicates that the compound contains a six-membered pyran ring with two methoxy groups attached to the same carbon atom.


Chemical Reactions Analysis

“4,4-Dimethoxy-tetrahydro-4H-pyran” is known to be a useful reagent for protecting alcohols . It can undergo reactions with strong acids and bases to form salts . It can also undergo polymerization reactions with other compounds and form covalent bonds with nucleophiles .


Physical And Chemical Properties Analysis

“4,4-Dimethoxy-tetrahydro-4H-pyran” is a colorless liquid . It has a density of 1.042 g/mL at 20 °C . It is soluble in many organic solvents but not water .

Scientific Research Applications

Synthesis of Tetrahydrobenzo[b]pyran Derivatives

One significant application of 4,4-Dimethoxy-tetrahydro-4H-pyran is in the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives. This synthesis is achieved via a one-pot three-component condensation of aromatic aldehydes with malononitrile and dimedone or 4-hydroxycoumarin. Such reactions are facilitated by various catalysts including starch solution, which serves as a highly efficient homogenous catalyst due to its nontoxic and biodegradable nature, providing simple work-up procedures and short reaction times (Hazeri et al., 2014). Additionally, nanostructured molten salts and ionic liquids have been employed as green, mild, and cost-effective catalysts under solvent-free conditions, promoting cleaner reaction profiles and aligning with green chemistry protocols (Zolfigol et al., 2016).

Catalytic Applications and Green Synthesis

The use of eco-friendly catalysts for the synthesis of organic compounds is a prominent research area. Molecular sieve-supported zinc catalysts and ZnO-beta zeolite have been identified as highly effective and recyclable catalysts for the synthesis of tetrahydrobenzo[b]pyran derivatives, highlighting the emphasis on sustainability and cost-effectiveness in chemical synthesis processes (Magyar & Hell, 2018). Furthermore, Fe3O4@SiO2–imid–PMAn magnetic nanocatalysts have demonstrated excellent catalytic performance in water medium, offering advantages like operational simplicity, excellent yields, and reusability of the catalysts for multiple reaction cycles (Esmaeilpour et al., 2015).

Synthesis of Epoxyquinol Dimer and Related Molecules

Research has also explored the synthesis of epoxyquinol A and related molecules through dimerization of 2H-pyran epoxyquinol monomers. This area investigates the chemical reactivities and potential for producing novel structural diversity from dimeric epoxyquinoid natural product frameworks, providing insights into the modification of 2H-pyran precursors and the impact on their reactivity and product diversity (Li & Porco, 2005).

Safety And Hazards

“4,4-Dimethoxy-tetrahydro-4H-pyran” is classified as an irritant . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . In case of skin contact, it is advised to wash off immediately with plenty of water . In case of eye contact, rinse immediately with plenty of water .

Future Directions

“4,4-Dimethoxy-tetrahydro-4H-pyran” holds promise in scientific research due to its complex structure and varied properties. It offers a multitude of applications across different fields, making it an intriguing subject of study.

Relevant Papers

There are several papers related to “4,4-Dimethoxy-tetrahydro-4H-pyran”. For instance, Sigma-Aldrich has referenced a paper by H.C.P. Roelen et al. in their product description . Additionally, a review on the recent multicomponent synthesis of 4H-Pyran derivatives has been published in Bentham Science .

properties

IUPAC Name

4,4-dimethoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZWVZPRCICVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391695
Record name 4,4-dimethoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethoxy-tetrahydro-4H-pyran

CAS RN

28218-71-5
Record name 4,4-dimethoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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